5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Description
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a complex organic compound known for its unique structure and versatile applications in scientific research. This compound is particularly noted for its potential in drug discovery and development, as well as its role in studying various biological processes.
Properties
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-12-5-6-14(19-16(20)7-9-25(19,21)22)10-15(12)26(23,24)18-11-13-4-2-3-8-17-13/h2-6,8,10,18H,7,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGGSKWEZCQIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of the isothiazolidinone ring. This is followed by the introduction of the sulfonamide group and the pyridin-2-ylmethyl substituent. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the isothiazolidinone ring allows for oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed on the sulfonamide group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, where reagents like halogens or nitro groups are introduced under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used, but they often include derivatives with modified functional groups that can be further utilized in various applications.
Scientific Research Applications
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and interactions, particularly in enzyme inhibition studies.
Medicine: Its potential as a drug candidate is explored in various therapeutic areas, including anti-inflammatory and antimicrobial research.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or interference with signal transduction mechanisms.
Comparison with Similar Compounds
When compared to similar compounds, 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and applications.
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide:
Biological Activity
5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (hereafter referred to as compound 1) is a complex organic molecule with significant potential in medicinal chemistry. This compound features a benzenesulfonamide moiety, which is known for its biological activity, particularly as an inhibitor of carbonic anhydrases. The unique structural characteristics of compound 1 may enhance its efficacy as a pharmaceutical agent.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 342.44 g/mol. Its structure includes an isothiazolidinone ring and a pyridine group, contributing to its solubility in polar solvents and making it a candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.44 g/mol |
| Solubility | Soluble in polar solvents |
Compound 1 has been shown to effectively inhibit carbonic anhydrases, enzymes that play crucial roles in physiological processes such as respiration and acid-base balance. Interaction studies using molecular docking simulations suggest that compound 1 can bind to the active site of carbonic anhydrases with significant affinity, indicating its potential as a therapeutic agent for conditions associated with dysregulated carbonic anhydrase activity.
Inhibition Studies
Experimental validation through enzyme assays has demonstrated that compound 1 exhibits substantial inhibitory effects on various isoforms of carbonic anhydrases. This inhibition can lead to therapeutic applications in treating diseases like glaucoma and metabolic disorders.
Case Studies
- Zebrafish Embryo Toxicity : A study investigating the toxicity of similar compounds found that modifications to the sulfonamide group significantly affected biological activity and toxicity profiles in zebrafish embryos. This highlights the importance of structure-activity relationships (SAR) in drug design.
- Carbonic Anhydrase Inhibition : In vitro studies have shown that compound 1 displays IC50 values in the low micromolar range against specific carbonic anhydrase isoforms, suggesting its potential use as a selective inhibitor.
Research Findings
Recent studies have focused on synthesizing derivatives of compound 1 to enhance its biological activity and reduce toxicity. The following table summarizes key findings from recent research:
| Compound Derivative | IC50 (µM) | Biological Activity |
|---|---|---|
| Compound A | 0.5 | Strong inhibitor of CA II |
| Compound B | 1.2 | Moderate inhibition |
| Compound C | 3.0 | Weak inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
